

# Application Notes and Protocols: Reductive Amination of 6,7-Dimethylchroman-4-one

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## Compound of Interest

Compound Name: 6,7-Dimethylchroman-4-amine

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## Abstract

This document provides detailed protocols for the synthesis of 4-amino-6,7-dimethylchroman derivatives via reductive amination of 6,7-dimethylchroman-4-one. Reductive amination is a versatile and widely used method for the formation of carbon-nitrogen bonds, converting a carbonyl group into an amine through an intermediate imine.<sup>[1][2][3]</sup> This methodology is particularly valuable in medicinal chemistry for the synthesis of novel bioactive compounds. The protocols outlined below utilize sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent, suitable for reactions involving ketones.<sup>[4][5][6][7][8]</sup> Application notes on the potential pharmacological relevance of the resulting aminochroman derivatives as modulators of the serotonin 5-HT<sub>7</sub> receptor are also discussed.<sup>[9]</sup>

## Introduction

Chroman-4-one and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.<sup>[10]</sup> The introduction of an amino group at the 4-position of the chroman nucleus can lead to compounds with significant pharmacological properties. Reductive amination offers a direct and efficient route to synthesize these valuable molecules. The reaction proceeds by the nucleophilic attack of an amine on the carbonyl group of 6,7-dimethylchroman-4-one to form a hemiaminal, which then dehydrates to an intermediate iminium ion. This intermediate is subsequently reduced by a hydride source to yield the final amine product.

Sodium triacetoxyborohydride is the reagent of choice for this transformation due to its mild nature and its selectivity for reducing the iminium ion in the presence of the starting ketone.[4][7][8] This allows for a one-pot reaction where the ketone, amine, and reducing agent are all present from the outset.[1]

## Experimental Protocols

### General Protocol for the Reductive Amination of 6,7-Dimethylchroman-4-one

This protocol describes a general procedure for the synthesis of N-substituted-4-amino-6,7-dimethylchromans.

Materials:

- 6,7-dimethylchroman-4-one
- Primary or secondary amine (e.g., benzylamine, aniline, morpholine)
- Sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ )
- 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[7]
- Acetic acid (optional, as catalyst)[7]
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate or sodium sulfate
- Dichloromethane (DCM) or Ethyl acetate for extraction
- Silica gel for column chromatography

Procedure:

- To a solution of 6,7-dimethylchroman-4-one (1.0 mmol) in 1,2-dichloroethane (10 mL) is added the desired amine (1.1 mmol).

- The mixture is stirred at room temperature for 20-30 minutes. For weakly basic amines, the addition of acetic acid (1.0 mmol) can be beneficial.<sup>[7]</sup>
- Sodium triacetoxyborohydride (1.5 mmol) is added portion-wise over 5 minutes.
- The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).
- The mixture is stirred for 15 minutes, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 15 mL).
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-6,7-dimethylchroman derivative.

## Data Presentation

The following tables summarize expected quantitative data for the reductive amination of 6,7-dimethylchroman-4-one with various amines, based on typical yields for similar cyclic ketones.<sup>[4][11]</sup>

Table 1: Reaction Conditions and Yields for the Synthesis of 4-Amino-6,7-dimethylchroman Derivatives

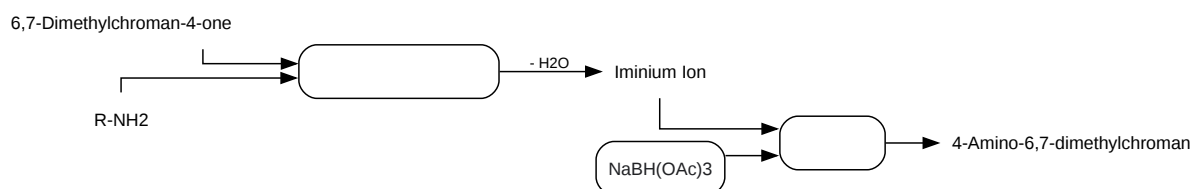
Entry	Amine	Solvent	Reaction Time (h)	Yield (%)
1	Benzylamine	DCE	12	85-95
2	Aniline	DCE	24	70-85
3	Morpholine	THF	18	80-90
4	Cyclohexylamine	DCE	16	88-96

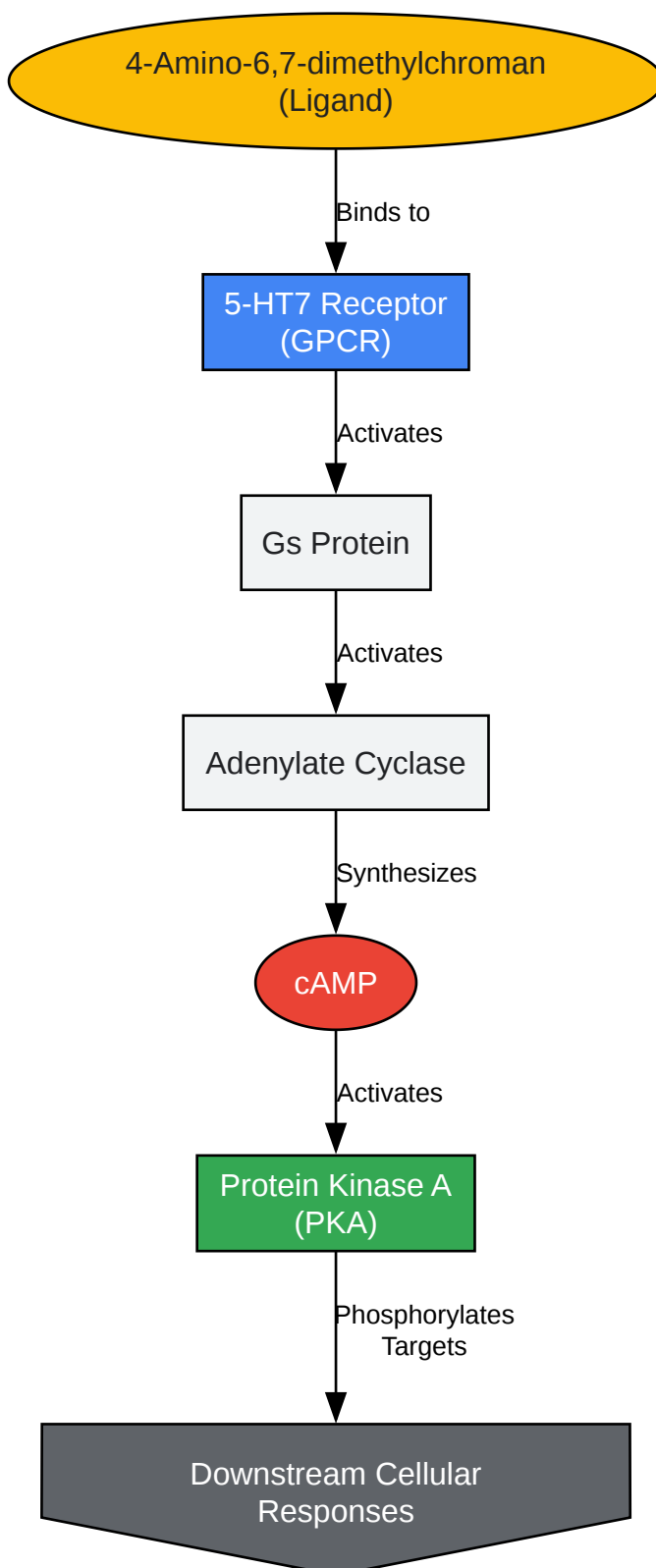
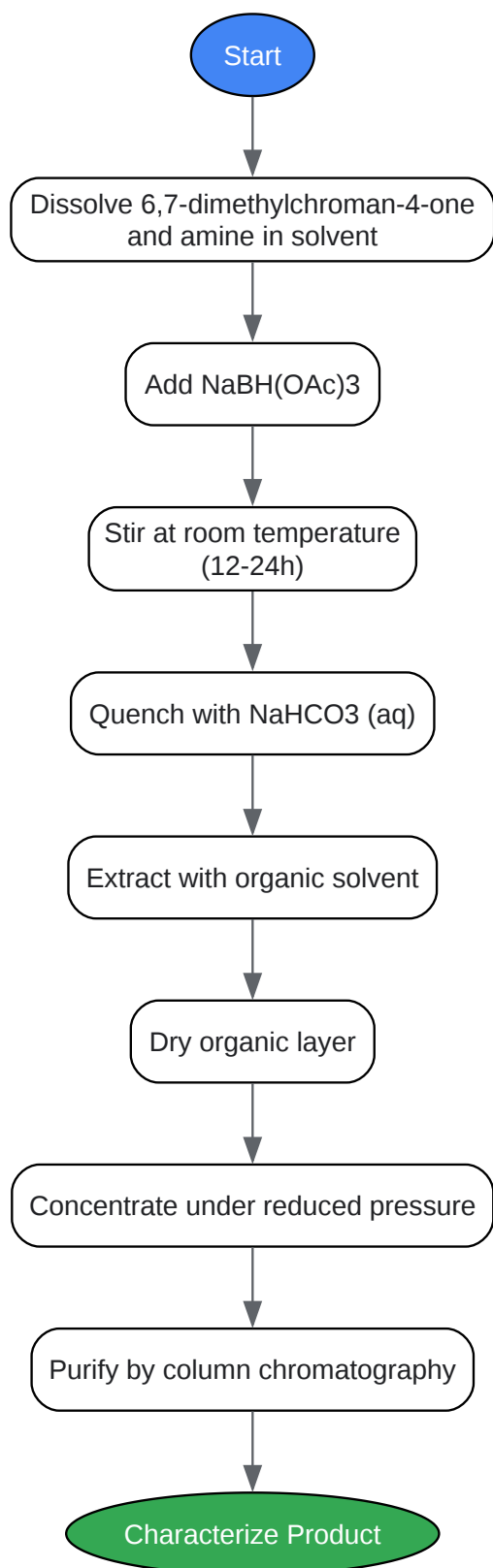
Table 2: Stoichiometry of Reagents

Reagent	Molar Equivalents
6,7-Dimethylchroman-4-one	1.0
Amine	1.05 - 1.1[11]
Sodium Triacetoxyborohydride	1.4 - 1.6[8][11]
Acetic Acid (optional)	1.0 - 2.0[8]

## Visualizations

## Reaction Scheme and Mechanism





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